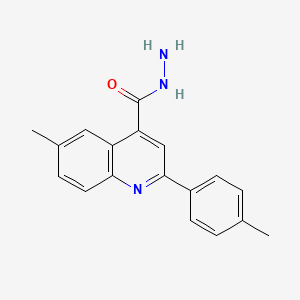
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide
描述
属性
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)17-10-15(18(22)21-19)14-9-12(2)5-8-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFPPBUXIJYYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide has several applications in scientific research:
作用机制
The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide can be compared with similar compounds such as:
6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carbohydrazide group.
6-Methyl-2-phenyl-4-quinolinecarboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
生物活性
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
This compound features a quinoline backbone, which is known for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and survival:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that are crucial for cancer cell metabolism and growth.
- Receptor Modulation : It interacts with cellular receptors that regulate apoptosis and cell cycle progression, leading to increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against different cancer types:
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.87 | Induces G1 phase arrest and apoptosis via mitochondrial pathways |
| HepG2 (Liver) | 5.00 | Inhibits PI3K/Akt signaling pathway |
| A549 (Lung) | 3.50 | Triggers oxidative stress leading to cell death |
The compound has shown a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table outlines its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 8 | Fungicidal |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis indicated that the compound induced G1 phase arrest and increased apoptosis rates by approximately 57% compared to untreated controls.
Case Study 2: Antimicrobial Assessment
In vitro testing against Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating infections associated with biofilm-forming bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


